molecular formula C32H32N4O6 B11433982 ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11433982
M. Wt: 568.6 g/mol
InChI Key: SXNUMMNKKVKBKE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound that features a quinazoline and isoquinoline moiety. These structures are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and isoquinoline intermediates, followed by their coupling through amide bond formation. Common reagents include ethyl acetoacetate, isoquinoline derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional ketone or carboxyl groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C32H32N4O6

Molecular Weight

568.6 g/mol

IUPAC Name

ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H32N4O6/c1-2-42-31(40)24-12-5-7-14-26(24)33-28(37)21-36-27-15-8-6-13-25(27)30(39)35(32(36)41)18-9-16-29(38)34-19-17-22-10-3-4-11-23(22)20-34/h3-8,10-15H,2,9,16-21H2,1H3,(H,33,37)

InChI Key

SXNUMMNKKVKBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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